molecular formula C6H10ClN3O2 B7855119 methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride

Cat. No.: B7855119
M. Wt: 191.61 g/mol
InChI Key: BJFXOZOSYSUFGM-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and subsequent oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this synthesis can be around 68% .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)2-3-9-5-7-4-8-9;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXOZOSYSUFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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